8-Hydroxychlorpromazine 8-Hydroxychlorpromazine A metabolite of Chlorpromazine. Chlorpromazine is an antipsychotic medication. It can be used to treat psychotic disorders such as schizophrenia.
Brand Name: Vulcanchem
CAS No.: 3926-67-8
VCID: VC21355542
InChI: InChI=1S/C17H19ClN2OS/c1-19(2)8-3-9-20-14-10-12(18)4-6-16(14)22-17-7-5-13(21)11-15(17)20/h4-7,10-11,21H,3,8-9H2,1-2H3
SMILES: CN(C)CCCN1C2=C(C=CC(=C2)O)SC3=C1C=C(C=C3)Cl
Molecular Formula: C17H19ClN2OS
Molecular Weight: 334.9 g/mol

8-Hydroxychlorpromazine

CAS No.: 3926-67-8

Cat. No.: VC21355542

Molecular Formula: C17H19ClN2OS

Molecular Weight: 334.9 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

8-Hydroxychlorpromazine - 3926-67-8

Specification

CAS No. 3926-67-8
Molecular Formula C17H19ClN2OS
Molecular Weight 334.9 g/mol
IUPAC Name 8-chloro-10-[3-(dimethylamino)propyl]phenothiazin-2-ol
Standard InChI InChI=1S/C17H19ClN2OS/c1-19(2)8-3-9-20-14-10-12(18)4-6-16(14)22-17-7-5-13(21)11-15(17)20/h4-7,10-11,21H,3,8-9H2,1-2H3
Standard InChI Key UBUDVAYGFVRZCO-UHFFFAOYSA-N
SMILES CN(C)CCCN1C2=C(C=CC(=C2)O)SC3=C1C=C(C=C3)Cl
Canonical SMILES CN(C)CCCN1C2=C(C=CC(=C2)O)SC3=C1C=C(C=C3)Cl

Introduction

Chemical Structure and Properties

Molecular Structure

8-Hydroxychlorpromazine (CAS No. 3926-67-8) belongs to the phenothiazine class of compounds. Its structure is characterized by the phenothiazine tricyclic ring system with specific substitutions:

  • Molecular Formula: C₁₇H₁₉ClN₂OS

  • Molecular Weight: 334.86 g/mol

  • Chemical Name: 8-chloro-10-[3-(dimethylamino)propyl]phenothiazin-3-ol

The compound features a chlorine substituent at position 8 of the phenothiazine ring, a hydroxyl group at position 3, and the characteristic dimethylaminopropyl side chain at position 10 that is common to chlorpromazine derivatives. This structure presents a modification of the parent compound chlorpromazine through hydroxylation at position 3 of the ring system.

Physical and Chemical Properties

8-Hydroxychlorpromazine shares several physicochemical properties with other hydroxylated metabolites of chlorpromazine, though specific data for this particular compound is limited in the available literature. As a phenothiazine derivative with both hydrophilic (hydroxyl group) and lipophilic regions, it demonstrates:

  • Moderate lipophilicity, allowing for membrane permeability

  • Potential for hydrogen bonding through the hydroxyl group

  • Weak basic properties due to the tertiary amine group in the side chain

  • Susceptibility to oxidation, particularly at the sulfur atom of the phenothiazine ring

Pharmacological Activity

Receptor Binding Properties

8-Hydroxychlorpromazine demonstrates significant pharmacological activity at multiple receptor sites, though with varying potencies:

  • Dopamine D2 Receptor Binding: Studies examining the displacement of ³H-spiperone at central dopamine-2 (DA-2) receptors in rat striatum indicate that 8-hydroxy-CPZ possesses intermediate potency among chlorpromazine metabolites. Specifically, it shows lower binding affinity than 3-hydroxy-CPZ, unmodified CPZ, 3,7-dihydroxy-CPZ, and 7-hydroxy-CPZ, but higher affinity than chlorpromazine sulfoxide and 7,8-dimethoxy-CPZ .

  • Muscarinic Receptor Interactions: At muscarinic-1 (M-1) receptors in rat frontal cortex, 8-hydroxy-CPZ demonstrates moderate binding activity. In the hierarchy of potency for displacing labelled pirenzepine, it ranks below CPZ, 3-hydroxy-CPZ, 7-hydroxy-CPZ, and CPZ-sulphoxide .

  • Calmodulin Inhibition: 8-Hydroxychlorpromazine is among the more potent chlorpromazine derivatives in inhibiting calmodulin-induced activation of cyclic AMP-dependent phosphodiesterase, showing similar potency to 7,8-dihydroxy-CPZ, 7,8-dimethoxy-CPZ, 3-hydroxy-CPZ, 7-hydroxy-CPZ, and CPZ itself .

Interactions with Chlorpromazine

Experimental models exploring the interactions between chlorpromazine and its metabolites provide important insights into 8-hydroxychlorpromazine's activity:

This interaction profile suggests that 8-hydroxychlorpromazine may contribute to certain therapeutic effects of chlorpromazine without enhancing others, pointing to a selective pharmacological contribution.

Comparative Analysis with Other Chlorpromazine Metabolites

Dopamine Receptor Interactions

The relative potency of 8-hydroxychlorpromazine at dopamine-2 receptors can be contextualized through comparison with other chlorpromazine derivatives:

CompoundRelative Potency at DA-2 Receptors
3-hydroxy-CPZHighest
CPZ (parent compound)High
3,7-dihydroxy-CPZHigh
7-hydroxy-CPZHigh
8-hydroxy-CPZIntermediate
3,7,8-trihydroxy-CPZIntermediate
7,8-dihydroxy-CPZIntermediate
CPZ-sulphoxideLow
7,8-dimethoxy-CPZLow

This pattern suggests that hydroxylation at position 8 moderately reduces dopamine receptor binding compared to the parent compound, while hydroxylation at positions 3 or 7 tends to preserve or potentially enhance this activity .

Muscarinic Receptor Interactions

At muscarinic-1 receptors, 8-hydroxychlorpromazine shows a distinct profile compared to other metabolites:

CompoundRelative Potency at M-1 Receptors
CPZ (parent compound)Highest (1-2 orders of magnitude higher than others)
3-hydroxy-CPZModerate
7-hydroxy-CPZModerate
CPZ-sulphoxideModerate
8-hydroxy-CPZModerate
7,8-dimethoxy-CPZModerate
3,7-dihydroxy-CPZLow
7,8-dihydroxy-CPZLow
3,7,8-trihydroxy-CPZLow

The data demonstrates that unmodified chlorpromazine possesses substantially higher affinity for muscarinic receptors than any of its metabolites, with 8-hydroxychlorpromazine falling in the middle range of potency among the derivatives .

Calmodulin Inhibition

In terms of calmodulin-dependent phosphodiesterase inhibition, 8-hydroxychlorpromazine shows significant activity:

CompoundRelative Inhibition of Calmodulin-Activated PDE
7,8-dihydroxy-CPZHigh
7,8-dimethoxy-CPZHigh
3-hydroxy-CPZHigh
7-hydroxy-CPZHigh
8-hydroxy-CPZHigh
CPZ (parent compound)High
3,7-dihydroxy-CPZLow
3,7,8-trihydroxy-CPZLow
CPZ-sulphoxideLow

This profile indicates that 8-hydroxychlorpromazine maintains strong calmodulin antagonism similar to the parent compound, suggesting this mechanism may contribute to its pharmacological effects .

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